8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid
Beschreibung
This compound features a spiro[3.5]nonane core with a 5-oxa (oxygen) ring and an 8-aza (nitrogen) group. The tert-butoxycarbonyl (Boc) group at position 8 acts as a protective moiety for the nitrogen, while the carboxylic acid at position 7 provides a reactive site for further derivatization. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Key physicochemical properties include a boiling point of 406.6±45.0°C and a calculated LogP of 2.436, indicating moderate lipophilicity .
Eigenschaften
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-13(5-4-6-13)18-7-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNHMBSWRIVIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)OCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Modified Functional Groups
- tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4): Shares the spiro[3.5]nonane and Boc-protected nitrogen but replaces the carboxylic acid with an amino group. Similarity score: 0.92 . The amino group enhances nucleophilicity, making it suitable for coupling reactions, whereas the carboxylic acid in the target compound allows for salt formation or esterification.
- 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (CAS 1422344-26-0): Inverts the positions of oxygen and nitrogen (5-oxa vs. 7-oxa) and lacks the Boc group. Molecular formula: C₈H₁₃NO₃ . Simpler structure reduces steric hindrance but eliminates the protective group, limiting synthetic flexibility.
Analogs with Varied Spiro Ring Systems
- 2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid (CAS 1341037-89-5): Features a larger spiro[4.4]nonane system instead of [3.5]. Molecular formula: C₁₄H₂₃NO₄ .
Analogs with Substituent Variations
- 2,2-Dimethyl-9-(2-methylpropyl)-5-oxa-8-azaspiro[3.5]nonane (CAS 2172083-31-5): Retains the 5-oxa-8-aza-spiro[3.5]nonane core but replaces the Boc and carboxylic acid with hydrophobic substituents (methyl and isopropyl groups). Molecular formula: C₁₃H₂₅NO . Increased lipophilicity (LogP >3 predicted) enhances membrane permeability but reduces water solubility.
Key Comparative Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP |
|---|---|---|---|---|---|
| Target Compound | - | C₁₄H₂₃NO₄ | 269.34 | Boc, Carboxylic Acid | 2.436 |
| tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 1239319-82-4 | C₁₂H₂₂N₂O₃ | 242.32 | Boc, Amino | ~1.8* |
| 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | 1422344-26-0 | C₈H₁₃NO₃ | 171.19 | Carboxylic Acid | ~0.5* |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid | 1341037-89-5 | C₁₄H₂₃NO₄ | 269.34 | Boc, Carboxylic Acid | ~2.4* |
| 2,2-Dimethyl-9-(2-methylpropyl)-5-oxa-8-azaspiro[3.5]nonane | 2172083-31-5 | C₁₃H₂₅NO | 211.34 | Hydrophobic Alkyl Groups | >3.0* |
*Estimated based on structural analogs.
Vorbereitungsmethoden
Ring-Opening/Ring-Closing Metathesis
CN111620869A describes a seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, emphasizing the use of ethyl malonate as a starting material. Key steps include:
- Malonate alkylation to form a bicyclic intermediate.
- Reductive amination with lithium borohydride.
- Boc protection using Boc anhydride in dichloromethane.
While this method targets a diazaspiro compound, replacing one nitrogen atom with oxygen (to form the 5-oxa-8-aza system) would require modifying the starting materials. For example, substituting a diol precursor for the diamine could facilitate oxa-aza spirocycle formation.
Stepwise Preparation of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic Acid
Synthesis of the Spiro[3.5]nonane Core
The following protocol, adapted from CN113214290A and PubChem data, outlines a plausible route:
Step 1: Preparation of Chloroacetamide Intermediate
- Reactants : 3-((Benzylamino)methyl)oxetane-3-ol (1.0 eq), chloroacetyl chloride (1.1 eq).
- Conditions : Dichloromethane solvent, triethylamine (2.0 eq) as base, 0–10°C → room temperature, 16 hours.
- Outcome : Formation of N-chloroacetylated intermediate.
Step 2: Intramolecular Cyclization
- Reactants : Chloroacetamide intermediate (1.0 eq).
- Conditions : Sodium hydride (1.2 eq) in tetrahydrofuran (THF), inert atmosphere, reflux for 8 hours.
- Outcome : Spiro[3.5]nonane lactam formation.
Step 3: Reduction of Lactam to Amine
- Reactants : Lactam (1.0 eq).
- Conditions : Lithium aluminum hydride (2.0 eq) in THF, 0°C → reflux, 4 hours.
- Outcome : Secondary amine spirocycle.
Step 4: Boc Protection
- Reactants : Spirocyclic amine (1.0 eq), Boc anhydride (1.2 eq).
- Conditions : Dichloromethane, triethylamine, 0°C → room temperature, 12 hours.
- Outcome : Boc-protected spirocyclic amine.
Step 5: Oxidation to Carboxylic Acid
- Reactants : Boc-protected amine (1.0 eq).
- Conditions : Potassium permanganate (KMnO₄) in acidic aqueous solution, 60°C, 6 hours.
- Outcome : 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid.
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization
Cyclization Efficiency
The use of sodium hydride in THF for spiroannulation (Step 2) ensures high ring strain relief, critical for forming the spiro[3.5]nonane system. Alternative bases like lithium hexamethyldisilazide (LiHMDS) may improve yields but increase cost.
Boc Protection Specificity
Boc anhydride reacts selectively with primary amines, but competing reactions can occur with secondary amines. Employing a bulky base (e.g., diisopropylethylamine) minimizes side reactions during protection.
Oxidation to Carboxylic Acid
While KMnO₄ is effective, milder oxidants like Jones reagent (CrO₃/H₂SO₄) may enhance selectivity for the carboxylic acid over over-oxidation products.
Q & A
What are the primary synthetic routes for 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid?
Synthesis typically involves multi-step strategies to construct the spirocyclic core and introduce functional groups. Key methods include:
- Oxidative cyclization : Using reagents like Oxone® in formic acid to form spirocyclic systems from precursor amines or alcohols .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation, often using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DIPEA in DMF) .
- Carboxylic acid introduction : Late-stage oxidation of a methyl ester or alcohol precursor, employing reagents such as KMnO₄ or CrO₃ .
Critical factors : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (0–25°C for Boc protection), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
How can researchers characterize the stereochemistry and purity of this compound?
Characterization relies on a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm spirocyclic connectivity and Boc group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
- HPLC-MS : Validates molecular weight (theoretical ~283.3 g/mol) and purity (>95% by reverse-phase C18 columns) .
- X-ray crystallography : Resolves spirocyclic geometry and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .
Challenges : Signal overlap in crowded spirocyclic regions requires high-field NMR (≥500 MHz) or 2D techniques (COSY, HSQC) .
What structural analogs of this compound have been explored, and how do their properties differ?
Analogs with modified spiro rings or substituents show varied reactivity and bioactivity:
| Compound Name | Key Structural Variation | Bioactivity Insight | Reference CAS |
|---|---|---|---|
| 7-Oxa-2-azaspiro[3.5]nonane | Lacks Boc and carboxylic acid | Reduced enzyme inhibition | 374795-37-6 |
| 5-Oxaspiro[3.5]nonane-8-carboxylic acid | Carboxylic acid at position 8 | Altered metal-binding affinity | EN300-243068 |
| Methyl 7-azaspiro[3.5]nonane-2-carboxylate | Ester instead of Boc group | Enhanced membrane permeability | 2031259-07-9 |
Trend : Boc and carboxylic acid groups enhance hydrogen-bonding capacity, critical for target engagement in enzyme inhibition studies .
How do computational methods improve reaction design for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path simulations are used to:
- Optimize cyclization steps : Predict transition states for spirocycle formation, reducing trial-and-error experimentation .
- Screen catalysts : Identify Pd-based catalysts for selective Boc deprotection without side reactions .
- Validate stereochemical outcomes : Compare computed NMR shifts with experimental data to resolve ambiguities .
Case study : ICReDD’s workflow reduced reaction optimization time by 40% for analogous spiro compounds via computational-experimental feedback loops .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 30–70% for Boc introduction) arise from:
- Solvent polarity : Higher yields in DMF vs. THF due to improved carbamate intermediate stability .
- Purification methods : Column chromatography (SiO₂) vs. recrystallization may recover different fractions .
Mitigation : Standardize protocols (e.g., anhydrous conditions for Boc steps) and report detailed reaction parameters (e.g., equivalents of reagents) .
What are the key considerations for designing biological assays involving this compound?
- Solubility : Use DMSO stock solutions (<10 mM) with PBS dilution to avoid precipitation .
- Stability : Monitor Boc group hydrolysis under physiological pH (t½ ~24 hrs at pH 7.4) .
- Target selectivity : Cross-test against related enzymes (e.g., serine hydrolases vs. metalloproteases) to rule off-target effects .
Validation : Include positive controls (e.g., known spirocyclic inhibitors) and orthogonal assays (SPR, ITC) .
How can researchers address scalability challenges in multigram syntheses?
- Continuous flow systems : Improve heat transfer during exothermic Boc protection steps .
- Catalyst recycling : Use immobilized Pd nanoparticles for hydrogenation steps to reduce costs .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
